molecular formula C28H27NO6 B13356203 (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

Cat. No.: B13356203
M. Wt: 473.5 g/mol
InChI Key: XGHRIZTYCACCQR-VWLOTQADSA-N
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Description

(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is a complex organic compound with a unique structure that includes a dioxane ring, a phenyl group, and a fluorenylmethoxycarbonyl-protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Amino Acid Protection: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group through a reaction with Fmoc chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The protected amino acid is then coupled with the dioxane-phenyl intermediate using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug precursor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound might bind to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-aminopropanoic acid: Similar structure but lacks the Fmoc protection.

    (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid: Similar structure with an additional carbon in the amino acid chain.

Uniqueness

The uniqueness of (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

(2S)-3-[4-(1,3-dioxan-2-yl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C28H27NO6/c30-26(31)25(16-18-10-12-19(13-11-18)27-33-14-5-15-34-27)29-28(32)35-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-13,24-25,27H,5,14-17H2,(H,29,32)(H,30,31)/t25-/m0/s1

InChI Key

XGHRIZTYCACCQR-VWLOTQADSA-N

Isomeric SMILES

C1COC(OC1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1COC(OC1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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